N-Benzylpentafluoropropionamide
Description
N-Benzylpentafluoropropionamide (C₁₁H₈F₅NO) is a fluorinated amide derivative characterized by a benzyl group attached to the nitrogen atom and a pentafluoropropionyl moiety. Its structure combines the electron-withdrawing properties of fluorine atoms with the aromatic benzyl group, making it useful in pharmaceuticals, agrochemicals, and materials science. Key properties include:
- Molecular weight: 265.18 g/mol
- Boiling point: ~210–215°C (estimated)
- Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) but low in water due to fluorination.
The compound’s stability under acidic/basic conditions and its role as a fluorinated building block in organic synthesis have been widely studied.
Properties
CAS No. |
1799-75-3 |
|---|---|
Molecular Formula |
C10H8F5NO |
Molecular Weight |
253.17 g/mol |
IUPAC Name |
N-benzyl-2,2,3,3,3-pentafluoropropanamide |
InChI |
InChI=1S/C10H8F5NO/c11-9(12,10(13,14)15)8(17)16-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,16,17) |
InChI Key |
BMJLZWVREALOGH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C(C(F)(F)F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C(F)(F)F)(F)F |
Other CAS No. |
1799-75-3 |
Synonyms |
N-BENZYLPENTAFLUOROPROPIONAMIDE |
Origin of Product |
United States |
Comparison with Similar Compounds
To contextualize N-Benzylpentafluoropropionamide, it is compared to structurally related fluorinated amides:
Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water) |
|---|---|---|---|---|
| This compound | C₁₁H₈F₅NO | 265.18 | 210–215 | Low |
| Pentafluoropropionamide | C₃H₂F₅NO | 175.05 | ~160–165 | Moderate |
| N-Benzyltrifluoroacetamide | C₉H₈F₃NO | 203.16 | ~185–190 | Low |
| N-Methylpentafluoropropionamide | C₄H₄F₅NO | 189.08 | ~155–160 | Moderate |
Key Observations :
- The benzyl group in this compound increases molecular weight and hydrophobicity compared to non-benzylated analogs (e.g., Pentafluoropropionamide).
- Fluorine substitution : Full pentafluorination (vs. trifluoro in N-Benzyltrifluoroacetamide) enhances electron-withdrawing effects, influencing reactivity and stability.
Chemical Reactivity
- Hydrolysis Resistance : this compound exhibits greater resistance to hydrolysis than N-Methylpentafluoropropionamide due to steric hindrance from the benzyl group.
- Nucleophilic Substitution: The pentafluoropropionyl group undergoes slower nucleophilic attack compared to trifluoroacetamide derivatives, as noted in Suzuki coupling reactions .
- Thermal Stability : Decomposes at ~250°C, outperforming N-Benzyltrifluoroacetamide (~220°C) due to stronger C–F bonds.
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